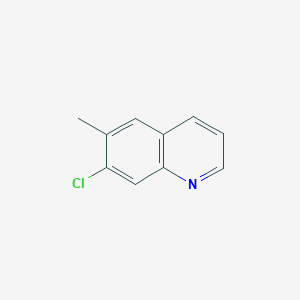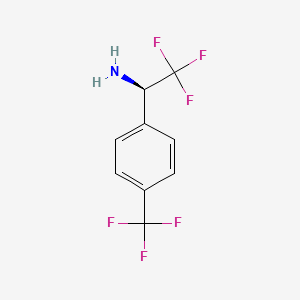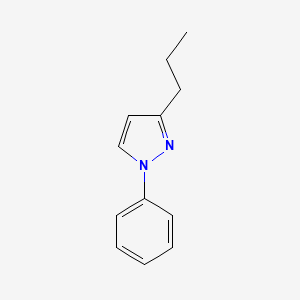
7-Chloro-6-methylquinoline
描述
7-Chloro-6-methylquinoline is a chlorinated derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline and its derivatives are widely found in nature and are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylquinoline typically involves the following steps:
Chlorination: : The starting material, quinoline, undergoes chlorination to introduce the chlorine atom at the 7-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Methylation: : The chlorinated quinoline is then methylated at the 6-position using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (DMS). The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and methylation steps.
化学反应分析
Types of Reactions: 7-Chloro-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in dye synthesis and other applications.
Reduction: : Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives, which have different biological activities.
Substitution: : The chlorine and methyl groups can be substituted with other functional groups to create a variety of derivatives with tailored properties.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Quinone Derivatives: : These are important intermediates in the synthesis of dyes and pigments.
Hydroquinoline Derivatives: : These compounds exhibit different biological activities and are used in pharmaceutical research.
Substituted Derivatives: : These derivatives are used in the development of new drugs and materials with specific properties.
科学研究应用
7-Chloro-6-methylquinoline is utilized in various scientific research fields, including:
Chemistry: : It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : The compound and its derivatives are studied for their antimicrobial, antimalarial, and anticancer properties.
Medicine: : It is used in the development of new drugs for treating infections, cancer, and other diseases.
Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 7-Chloro-6-methylquinoline exerts its effects involves interaction with molecular targets and pathways in biological systems. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. It may also interact with other cellular targets to exert its antimicrobial and anticancer effects.
相似化合物的比较
7-Chloro-6-methylquinoline is compared with other similar compounds, such as 7-Bromo-4-chloro-6-methylquinoline and other quinoline derivatives. The presence of different halogen atoms and substituents in these compounds results in varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which contribute to its enhanced reactivity and biological activity.
List of Similar Compounds
7-Bromo-4-chloro-6-methylquinoline
6-Methylquinoline
7-Chloroquinoline
4-Chloroquinoline
6-Methyl-7-bromoquinoline
This comprehensive overview highlights the importance of this compound in scientific research and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for various fields.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
7-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKVFICCIWHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720299 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-94-3 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine](/img/structure/B1506732.png)





![ethyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate](/img/structure/B1506757.png)
![Cyclohexaneacetic acid, 4-[4-(hydroxymethyl)phenyl]-, ethyl ester, trans-](/img/structure/B1506762.png)

